molecular formula C22H21N5O3 B2442893 (6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 1396814-40-6

(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2442893
CAS No.: 1396814-40-6
M. Wt: 403.442
InChI Key: VGFTUVFHPCMLSK-UHFFFAOYSA-N
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Description

(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone: is a complex organic compound featuring an indole ring system substituted with a methoxy group and a piperazine ring linked to a pyrazolo[1,5-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The methoxy group can be introduced through O-alkylation reactions using methanol and a suitable catalyst.

The piperazine ring can be synthesized through the reaction of diethanolamine with phosgene, followed by further functionalization to introduce the pyrazolo[1,5-a]pyridine moiety. The final step involves coupling the indole and piperazine derivatives using carbonylation reactions under controlled conditions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.

  • Reduction: : The piperazine ring can be reduced to form piperazine derivatives with different functional groups.

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Indole-2-carboxylic acid derivatives.

  • Reduction: : Piperazine derivatives with different functional groups.

  • Substitution: : Substituted methoxy derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Medicinal Chemistry: : It can serve as a lead compound for the development of new drugs targeting various diseases.

  • Biology: : The compound's interaction with biological targets can be studied to understand its potential effects on cellular processes.

  • Material Science: : Its unique structure makes it suitable for use in the development of new materials with specific properties.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the indole and piperazine rings with the pyrazolo[1,5-a]pyridine moiety[_{{{CITATION{{{5{Synthesis and Evaluation of 3- (Indol-3-yl)-4- (Pyrazolo [3,4-c ...](https://link.springer.com/article/10.1007/s11094-021-02475-0). Similar compounds might include other indole derivatives or piperazine-containing molecules, but the presence of the pyrazolo[1,5-a]pyridine group sets it apart[{{{CITATION{{{1{Synthesis of indole derivatives as prevalent moieties present in ...](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f)[{{{CITATION{{{_5{Synthesis and Evaluation of 3- (Indol-3-yl)-4- (Pyrazolo 3,4-c ....

List of Similar Compounds

  • Indole-2-carboxylic acid derivatives

  • Piperazine derivatives

  • Pyrazolo[1,5-a]pyridine derivatives

Biological Activity

The compound (6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone , also known by its CAS number 1396814-40-6 , exhibits a variety of biological activities that are of significant interest in medicinal chemistry. This article synthesizes available research findings, including synthesis methods, biological assays, and potential therapeutic applications.

  • Molecular Formula : C₂₁H₂₃N₅O₂
  • Molecular Weight : 403.4 g/mol
  • Structure : The compound features an indole moiety linked to a pyrazolo[1,5-a]pyridine derivative through a piperazine ring, which is significant for its biological activity.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potential anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell growth and survival.

Case Study : A study on pyrazolo[1,5-a]pyrimidine derivatives demonstrated that these compounds could effectively target and inhibit the activity of specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .

Antimicrobial Activity

Compounds containing the pyrazolo[1,5-a]pyridine framework have also been evaluated for their antimicrobial properties. In vitro studies have shown promising results against a range of bacterial strains.

Case Study : A recent evaluation found that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Neuroprotective Effects

The indole structure is known for its neuroprotective properties. Preliminary studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Similar compounds have been identified as inhibitors of kinases involved in cancer signaling pathways.
  • Receptor Modulation : The piperazine moiety may enhance the compound's ability to bind to neurotransmitter receptors, contributing to its neuroprotective effects.

Research Findings Summary Table

Activity TypeFindingsReference
AnticancerInduces apoptosis in cancer cells; inhibits kinase activity
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectivePotential modulation of neurotransmitter systems

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-30-16-6-5-15-12-19(24-18(15)13-16)22(29)26-10-8-25(9-11-26)21(28)17-14-23-27-7-3-2-4-20(17)27/h2-7,12-14,24H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFTUVFHPCMLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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